Pibrentasvir is a direct-acting antiviral agent specifically designed to inhibit the non-structural protein 5A (NS5A) of the Hepatitis C virus (HCV). [, ] This inhibition effectively interferes with the virus's ability to replicate and assemble, thus hindering the progression of HCV infection. [] Pibrentasvir exhibits potent antiviral activity against all seven major HCV genotypes (1-7). [] It is often used in conjunction with other antiviral agents, such as Glecaprevir, to create powerful combination therapies for treating HCV infections. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Pibrentasvir specifically targets the NS5A protein of the HCV, a crucial component in the viral life cycle. [, ] By binding to NS5A, Pibrentasvir disrupts the protein's function, primarily inhibiting both RNA replication and the assembly of new HCV virions. [] This dual inhibitory mechanism makes it a highly effective antiviral agent. Research indicates that Pibrentasvir maintains its activity against common amino acid substitutions within the NS5A protein across HCV genotypes 1 to 6, even those known to confer resistance to other NS5A inhibitors. [] This characteristic, coupled with its synergistic interaction with other HCV inhibitors, makes it a powerful tool for combating HCV infections. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: